
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the various substituents adding complexity. The dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the hydroxy group could form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromenones in general can undergo a variety of reactions. For example, the carbonyl group can be reduced to a chromanol, or the compound can participate in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the dimethoxyphenyl group could increase its lipophilicity, while the hydroxy group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The structural analysis of similar chromenone compounds has been a significant area of research. Studies like those by Manolov et al. (2008) and Watson et al. (1991) delve into the crystal structures of closely related compounds, providing insights into their molecular geometry and intermolecular interactions.
Synthesis and Potential Applications : The synthesis and potential applications of chromenone derivatives are explored in various studies. For instance, Al-ayed (2011) discusses the synthesis and antibacterial and antioxidant properties of certain chromenone derivatives. Such studies highlight the relevance of chromenone compounds in medicinal chemistry.
Molecular Interactions and Biological Activities : Research by Igarashi et al. (2005) and Kavitha & Reddy (2016) delve into the synthesis of specific chromenone derivatives and their subsequent biological activities. These studies underscore the potential therapeutic applications of chromenone compounds.
Metabolism and Pharmacokinetics : Understanding the metabolism and pharmacokinetics of such compounds is crucial. A study by Kim et al. (2005) investigates the metabolism of a novel antiangiogenic agent, offering insights into how similar compounds may be processed in biological systems.
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of chromenone derivatives are also significant. For example, Mandala et al. (2013) discuss the synthesis of novel chromenone derivatives and their antimicrobial properties, highlighting the potential for developing new therapeutic agents.
Chemical Modification and Application : Studies such as Čačić et al. (2009) focus on the chemical modification of chromenone derivatives and their potential applications, indicating the versatility of these compounds in various scientific fields.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)6-4-16-12-19(24(27)30-23(16)20)18-13-17(28-2)5-7-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDYMCXIUOOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)
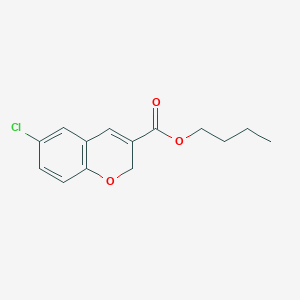
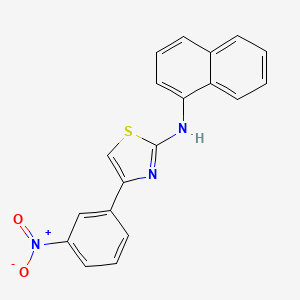
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
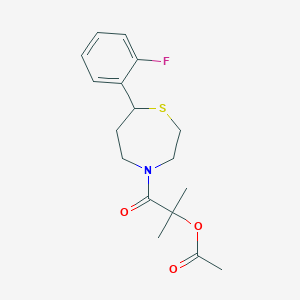
![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)
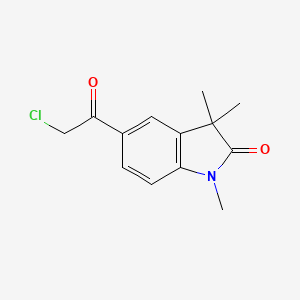
![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
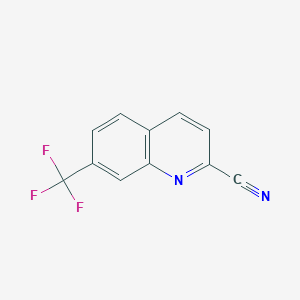
![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)

